3,4,5-Tribromophenol

Descripción

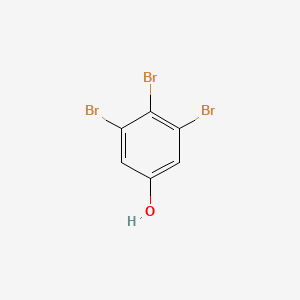

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5-tribromophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVNMOZXRFSVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116434-90-3 | |

| Record name | 3,4,5-tribromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,5 Tribromophenol and Its Derivatives

Established and Emerging Synthetic Routes to 3,4,5-Tribromophenol (B2522849)

The synthesis of this compound can be approached through various strategies, ranging from direct electrophilic aromatic substitution to more sophisticated catalytic methods.

Direct electrophilic bromination of phenol (B47542) typically favors substitution at the ortho and para positions due to the activating and directing effects of the hydroxyl group. Achieving the 3,4,5-tribromo substitution pattern directly from phenol is challenging, often leading to mixtures of isomers, with the 2,4,6-tribromophenol (B41969) isomer being thermodynamically favored.

While direct bromination of phenol itself to yield this compound is not commonly detailed, strategies involving pre-functionalized phenols are employed for related isomers. For instance, the synthesis of 2,3,4-tribromophenol (B140255) can be achieved through the stepwise bromination of 3-bromophenol (B21344) using elemental bromine (Br₂) in acetic acid. This process involves electrophilic substitution where the existing bromine atom influences regioselectivity, often complicated by steric and electronic factors . Similarly, the synthesis of 2,4,5-tribromophenol (B77500) involves sequential bromination, first forming 2,4-dibromophenol (B41371), followed by bromination at the 5-position, requiring precise temperature control to avoid over-bromination .

Research into regioselective mono-bromination of phenols has explored novel reagent systems, such as KBr in conjunction with ZnAl–BrO₃⁻–LDHs, which demonstrate high para-selectivity and atom economy under mild conditions researchgate.netmdpi.com. These methods highlight the ongoing development of reagents and catalysts to control the site of halogenation on the phenolic ring, a principle that could be extended to achieve specific polysubstitution patterns like the 3,4,5-isomer with appropriate precursor selection or modified conditions. The acidity of the reaction medium and the nature of the electrophilic bromine species (e.g., Br₂, H₂OBr⁺) significantly influence the reaction pathway and selectivity in phenol bromination chemrxiv.org.

Halogen exchange reactions, often referred to as Finkelstein-type reactions, offer a pathway to introduce or swap halogen atoms on aromatic rings. These transformations typically involve metal catalysis, such as copper or nickel, to facilitate the substitution of one halogen for another frontiersin.org. For example, aryl bromides can be converted to aryl iodides using iodide salts in the presence of copper catalysts frontiersin.org. While specific literature detailing the application of halogen exchange for the synthesis of this compound is not extensively covered in the provided search results, this methodology represents a potential route if a suitably substituted precursor (e.g., a phenol with chlorine or iodine at the 3, 4, and 5 positions) were available. Such reactions are crucial for fine-tuning the halogenation pattern of aromatic compounds frontiersin.org.

An emerging and sophisticated approach for constructing phenols with a specific substitution pattern involves transition metal-catalyzed C–H activation. Rhodium(III) catalysis, in particular, has proven effective for the synthesis of 3,4,5-trisubstituted phenol derivatives through the coupling of phosphonium (B103445) cations with internal alkynes dntb.gov.uarsc.orgresearchgate.net. This methodology allows for the directed formation of the C–C bonds required to assemble the trisubstituted aromatic core. For instance, this catalytic system has been successfully employed to synthesize compounds like 3,4,5-triphenylphenol, achieving yields of up to 87% rsc.orgresearchgate.net. While these studies focus on aryl and alkyl substituents, the underlying C–H activation and annulation strategy offers a powerful platform that could potentially be adapted for the synthesis of brominated phenols if appropriate brominated alkyne or phosphonium precursors are utilized, thereby establishing the 3,4,5-substitution pattern.

Synthesis of Isotope-Labeled this compound for Advanced Research

The synthesis of isotopically labeled compounds is vital for advanced research, including mechanistic studies, metabolic tracing, and quantitative analysis. While direct methods for synthesizing isotope-labeled this compound are not extensively detailed, established principles for labeling phenolic compounds can be applied.

One common approach involves using isotopically enriched starting materials. For example, the synthesis of ¹³C-labeled 2,4,6-Tribromophenol is achieved by employing ¹³C-enriched phenol as the precursor, ensuring the isotopic signature is incorporated into the final product . This method relies on the availability of labeled building blocks and controlled bromination conditions to maintain isotopic integrity and purity .

More sophisticated methods for site-specific isotopic labeling of phenols have also been developed, such as those involving the synthesis of a 1,5-dibromo-1,4-pentadiene precursor. This precursor undergoes lithium-halogen exchange followed by reaction with carbonate esters (e.g., ¹³C-labeled dibenzyl carbonate) to form the isotopically labeled phenol product through a formal [5+1] cyclization chemrxiv.org. This strategy allows for the precise incorporation of isotopes into the core of the phenol molecule and can be adapted for various substitutions, suggesting its potential applicability for producing labeled this compound if the appropriate precursor can be synthesized. The availability of unlabeled this compound from suppliers like Cambridge Isotope Laboratories further supports the potential for developing labeled analogs isotope.com.

Development of Catalytic Systems for this compound Synthesis

Catalytic systems play a crucial role in enhancing the efficiency, selectivity, and sustainability of chemical synthesis.

Phase-transfer catalysis (PTC) is a versatile technique that facilitates reactions between reactants located in different immiscible phases, typically aqueous and organic. PTC catalysts, commonly quaternary ammonium (B1175870) or phosphonium salts, shuttle reactive species across phase boundaries, thereby increasing reaction rates and enabling reactions under milder conditions researchgate.netnumberanalytics.com. This methodology has been widely applied in organic synthesis, including the functionalization of phenols, such as alkylation and halogenation reactions researchgate.netnumberanalytics.com. While specific examples of PTC being used to directly synthesize this compound are not explicitly detailed in the provided information, the general applicability of PTC to phenol bromination suggests it could be a valuable tool for improving the efficiency or selectivity of such transformations, potentially by facilitating the interaction between the phenolic substrate and the brominating agent in a biphasic system.

Data Tables

Table 1: Representative Bromination of a Substituted Phenol

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |

| 3-Bromophenol | Br₂ | Acetic acid | 20 | 1.5 | 13.3 | 2,3,4-Tribromophenol | |

| 4-Methylphenol | KBr/ZnAl–BrO₃⁻–LDHs | Acetic acid/Water | 35 | - | High | Mono-brominated product | mdpi.com |

Note: While this table shows examples of phenol bromination, direct synthesis of this compound via these specific methods is not explicitly detailed.

Table 2: Rhodium(III)-Catalyzed Synthesis of 3,4,5-Trisubstituted Phenols

| Reaction Type | Catalyst | Reactants | Product Class | Max Yield (%) | Example Product | Reference |

| Alkenyl C–H Activation / Alkyne Annulation | Rh(III) | Phosphonium cations, Internal alkynes | 3,4,5-Trisubstituted phenols | 87 | 3,4,5-Triphenylphenol | rsc.orgresearchgate.net |

Note: This methodology is for the general 3,4,5-trisubstitution pattern and may be adaptable for brominated analogues.

Table 3: Isotopic Labeling Strategies for Phenols

| Labeling Strategy | Isotope | Starting Material/Precursor | Product Class | Key Step | Reference |

| Use of Isotopically Enriched Precursor | ¹³C | ¹³C-enriched Phenol | ¹³C-labeled Phenols | Electrophilic Bromination | |

| Precursor Synthesis and Cyclization | ¹³C, ¹⁴C, ¹¹C | 1,5-dibromo-1,4-pentadiene, Carbonate esters, CO₂ | ¹³C/¹⁴C/¹¹C-labeled Phenols | Lithium-halogen exchange, Cyclization | chemrxiv.org |

Compound List

this compound

Phenol

3-Bromophenol

2,3,4-Tribromophenol

2,4,5-Tribromophenol

2,4,6-Tribromophenol

3,4,5-trisubstituted phenols

3,4,5-triphenylphenol

¹³C-labeled phenols

¹³C-enriched Phenol

¹³C-labeled 2,4,6-Tribromophenol

1,5-dibromo-1,4-pentadiene

Dibenzyl carbonate

Phosphonium cations

Internal alkynes

Metal-Catalyzed Approaches to Brominated Phenols

The synthesis of brominated phenols often relies on catalytic methods that offer improved selectivity and efficiency compared to traditional electrophilic substitution. Transition metals, particularly copper, play a significant role in facilitating these transformations.

Copper-catalyzed C-H halogenation of phenols has been extensively studied, often proceeding via a single-electron transfer (SET) mechanism beilstein-journals.orgmdpi.comnih.govsemanticscholar.org. In these processes, a copper catalyst, typically in its Cu(II) state, can oxidize the phenol to a phenoxy radical intermediate. This radical then reacts with a halogen source, such as lithium bromide (LiBr), to yield brominated products beilstein-journals.orgnih.govsemanticscholar.org. Gusevskaya and Menini reported a highly selective method for the aerobic, copper-catalyzed chlorination and bromination of various phenols using LiBr as the halogen source beilstein-journals.orgnih.gov. While these methods can provide good yields, oxidative bromination of phenols generally exhibits lower para regioselectivity compared to chlorination beilstein-journals.orgnih.gov.

Other catalytic systems have also demonstrated efficacy. For instance, a reusable Cu–Mn spinel oxide catalyst has been developed for the regioselective halogenation of phenols, achieving good to excellent yields and high para-selectivity, particularly for phenols with electron-donating or electron-withdrawing groups. This catalyst also showed good ortho-selectivity when the para-site was occupied nih.govacs.org. Beyond copper, other transition metals like palladium (Pd), rhodium (Rh), ruthenium (Ru), gold (Au), and cobalt (Co) have also been employed in catalyzing C-H halogenation reactions of arenes beilstein-journals.org.

While direct synthesis of this compound via specific metal-catalyzed tribromination is not detailed in the provided snippets, these methodologies establish the foundation for achieving regioselective bromination of phenols, which could be extended to polybromination through controlled reaction conditions or sequential steps.

Table 1: Metal-Catalyzed Bromination of Phenols

| Catalyst System | Halogen Source | Typical Conditions | Key Observations | References |

| CuCl₂ / O₂ | LiBr | Acetic acid, 80 °C | Aerobic, copper-catalyzed bromination of phenols. Generally lower para-selectivity than chlorination. Proceeds via SET mechanism. | beilstein-journals.orgnih.govsemanticscholar.org |

| Cu–Mn spinel oxide | N-halosuccinimide | Mild conditions | Reusable catalyst. Good to excellent yields and regioselectivity. Para-selectivity dominant, ortho-selectivity for para-substituted phenols. | nih.govacs.org |

| Pd-based catalysts | Various | Various (e.g., aerobic dehydrogenation context) | Used in broader C-H functionalization and dehydrogenation reactions that may involve bromination/dehydrobromination steps. | rsc.orgrsc.orgnih.gov |

Synthetic Approaches to Advanced this compound Derivatives

The presence of a reactive hydroxyl group and multiple bromine atoms on the this compound scaffold makes it a versatile precursor for synthesizing a range of advanced derivatives and complex molecular architectures.

Preparation of Acyl and Ether Derivatives

The phenolic hydroxyl group of this compound can be readily transformed into acyl (ester) or ether functionalities through standard organic synthesis reactions.

Esterification (Acylation): The hydroxyl group can react with acyl halides or anhydrides, typically in the presence of a base, to form esters.

Etherification: The formation of aryl ethers, including phenoxy-substituted compounds, can be achieved through various C-O coupling strategies. Transition-metal-catalyzed C-O coupling reactions, particularly those involving copper (Ullmann-type coupling) and palladium, are prominent methods for forming diaryl ethers from phenols and aryl halides mdpi.comsemanticscholar.orgrsc.orgbeilstein-journals.org. For example, palladium-catalyzed coupling of aryl bromides and chlorides with phenols offers a general route to diaryl ethers, tolerating a wide array of functional groups rsc.org. Metal-free arylation of phenols with diaryliodonium salts also provides a mild route to ethers researchgate.net. Furthermore, reactions of phenols with bromoalkynes can yield (Z)-2-bromovinyl phenyl ethers, which can then undergo further transformations nih.gov.

Table 2: C-O Coupling Reactions for Phenol Ether Synthesis

| Catalyst System | Coupling Partners | Key Features | References |

| Copper (Ullmann-type) | Aryl halides (iodides/bromides) + Phenols | Mild heterogeneous systems using copper nanoparticles. Aryl chlorides are generally less reactive. | mdpi.comsemanticscholar.orgbeilstein-journals.org |

| Palladium | Aryl bromides/chlorides + Phenols | General and convenient method, tolerates various functional groups (nitriles, aldehydes, ketones, esters). Good to excellent yields. | rsc.orgbeilstein-journals.org |

| Palladium | Phenols + Bromoalkynes | Forms (Z)-2-bromovinyl phenyl ethers, which can be further cyclized. | nih.gov |

| Diaryliodonium salts | Phenols | Metal-free arylation, mild conditions, good-to-excellent yields, tolerates steric hindrance. | researchgate.net |

Synthesis of Phenoxy-Substituted Brominated Phenols

The synthesis of phenoxy-substituted brominated phenols involves creating a diaryl ether linkage where at least one of the aryl rings is derived from a brominated phenol. As highlighted in the previous section, copper-catalyzed Ullmann-type coupling and palladium-catalyzed cross-coupling reactions are the primary methods for achieving this C-O bond formation. These reactions typically involve the coupling of an aryl halide (which could be a brominated phenol or another aryl halide) with a phenol in the presence of a suitable catalyst, ligand, and base mdpi.comsemanticscholar.orgrsc.orgbeilstein-journals.org. The choice of catalyst and reaction conditions is crucial for achieving good yields and selectivity, especially when dealing with less reactive aryl chlorides semanticscholar.org.

Derivatization for Complex Molecular Architectures

This compound serves as a valuable synthon for constructing more complex molecular structures due to the reactivity of both its hydroxyl group and the bromine substituents.

Cross-Coupling Reactions: The bromine atoms on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings. These reactions allow for the introduction of diverse carbon-based substituents, facilitating the assembly of complex aromatic systems and polyaromatic compounds.

Polymerization and Dimerization: Brominated phenols can act as monomers or precursors for polymers and larger molecules. For instance, bromoperoxidase-catalyzed dimerization of bromophenols, such as 2,4,6-tribromophenol (2,4,6-TBP), can lead to the formation of hydroxylated polybrominated diphenyl ethers (HO-PBDEs) acs.org. This demonstrates the potential for building polymeric or oligomeric structures from brominated phenolic units.

C-H Functionalization: While not directly involving brominated phenols, research into the C-H functionalization of phenols demonstrates strategies for building complex architectures by directly modifying the aromatic ring. Palladium-catalyzed C-H activation, for example, can achieve regioselective functionalization, enabling the synthesis of densely substituted arene products researchgate.netresearchgate.net.

The versatility of this compound as a building block lies in its multiple reactive sites, allowing for sequential functionalization and the construction of intricate molecular frameworks relevant to materials science and medicinal chemistry.

Chemical Reactivity and Mechanistic Studies of 3,4,5 Tribromophenol

Electrophilic and Nucleophilic Substitution Processes

Nucleophilic Replacement of Bromine Atoms

The bromine atoms attached to the aromatic ring of 3,4,5-tribromophenol (B2522849) can potentially undergo nucleophilic aromatic substitution (SNAr) reactions. However, SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the Meisenheimer intermediate. In this compound, the bromine atoms are not optimally positioned relative to the hydroxyl group or each other to facilitate facile nucleophilic displacement under standard conditions. While the bromine atoms are electron-withdrawing, their effect is distributed across the ring. Studies on similar polybrominated phenols suggest that nucleophilic substitution of bromine atoms is generally difficult and often requires high temperatures, strong nucleophiles, and/or metal catalysis vulcanchem.com. Specific research detailing the nucleophilic replacement of bromine atoms in this compound is limited, but it is plausible that under harsh conditions, reactions with strong nucleophiles like alkoxides or amines could lead to substitution products.

Dimerization and Polymerization Mechanisms

The dimerization and polymerization of phenols, including brominated phenols, can occur through various mechanisms, often involving radical intermediates or condensation reactions.

Formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) Precursors

Brominated phenols, including tribromophenols, are recognized as potential precursors to polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) service.gov.ukresearchgate.net. These highly toxic compounds can form through thermal or oxidative processes involving brominated phenolic precursors. For instance, studies have shown that 2,4,6-tribromophenol (B41969) can dimerize via bromoperoxidase-mediated reactions, leading to the formation of PBDD congeners diva-portal.orgacs.org. While direct studies on this compound forming PBDD/Fs are scarce, it is mechanistically plausible that similar oxidative coupling and cyclization reactions could occur. The hydroxyl group and the bromine substituents on the ring can participate in radical formation or condensation reactions that ultimately lead to the formation of the dibenzo-p-dioxin (B167043) or dibenzofuran (B1670420) ring systems.

Radical Coupling Reactions of Phenoxy Radicals

Phenols can form phenoxy radicals upon oxidation, typically through the homolytic cleavage of the O-H bond researchgate.netncsu.edu. These phenoxy radicals are resonance-stabilized, with the unpaired electron delocalized across the aromatic ring, particularly at the ortho and para positions researchgate.net. The resulting phenoxy radicals can then undergo various coupling reactions. For this compound, the formation of a phenoxy radical would involve the loss of the phenolic hydrogen. This radical could then dimerize through C-C or C-O bond formation. Such radical coupling reactions are known to be a pathway for the formation of larger molecules, including potential precursors to PBDD/Fs diva-portal.orgacs.org. The specific positions of coupling would depend on the electronic and steric influences of the existing bromine atoms.

Kinetic Investigations of this compound Reactions

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. While specific kinetic data for this compound are not widely reported, studies on related brominated phenols provide insights. For example, the kinetics of bromination of phenol (B47542) itself are well-studied, showing that the reaction is very fast due to the activating nature of the hydroxyl group, leading to polysubstitution quora.commlsu.ac.inbyjus.comsavemyexams.comcollegedunia.comsavemyexams.comquora.comaakash.ac.inutkaluniversity.ac.in. Kinetic investigations into the formation of PBDD/Fs from brominated precursors often involve complex mechanisms and can be influenced by factors such as temperature, pH, and the presence of catalysts or oxidants acs.orgacs.org. Studies on the degradation of brominated flame retardants (BFRs) like PBDEs have shown that pathways leading to PBDD/Fs can involve complex mechanisms with specific activation energies and rate constants acs.org. For this compound, kinetic studies would be necessary to quantify the rates of potential reactions like further halogenation, nucleophilic substitution, or oxidative coupling.

Advanced Analytical Characterization and Quantification Techniques for 3,4,5 Tribromophenol

Chromatographic Separation Methodologies for Complex Matrices

Optimization of Gas and Liquid Chromatography Parameters

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used technique for analyzing brominated phenols. Optimization involves selecting appropriate columns, temperature programs, and injection techniques.

Columns: Non-polar or weakly polar capillary columns, such as HP-5MS or DB-XLB, are effective for separating various brominated phenols due to their distinct polarities psu.eduresearchgate.net.

Temperature Program: A typical temperature program might start at 75°C for 1 minute, ramp to 150°C at 20°C/min, hold for 7 minutes, then increase to 300°C at 35°C/min and hold for 6 minutes, with a total run time of approximately 22 minutes psu.edu. Another example involves starting at 50°C, ramping to 120°C, then to 275°C, and finally to 300°C nih.gov.

Injection: Splitless or non-split injection modes are commonly employed, using volumes around 1 µL psu.edunih.gov.

Carrier Gas: Helium is frequently used as the carrier gas at a flow rate of approximately 1 mL/min psu.edunih.gov.

Derivatization: Phenolic compounds, including brominated phenols, often require derivatization to improve their volatility and thermal stability for GC analysis. Silylation or acetylation are common derivatization strategies psu.eduresearchgate.netresearchgate.netmdpi.com.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV-Vis, Diode Array Detection (DAD), or Mass Spectrometry (MS), offers robust separation capabilities for brominated phenols.

Columns: Reversed-phase columns such as Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm), Phenomenex Synergi MAX-RP, or Lichrospher 100 RP-18 are suitable for separating brominated phenols mdpi.comresearchgate.netufba.br.

Mobile Phase: A binary gradient elution system is typically used, often comprising acetonitrile (B52724) or methanol (B129727) mixed with water. The addition of modifiers like trifluoroacetic acid (TFA) or phosphoric acid (H₃PO₄) can enhance peak shape and separation mdpi.comresearchgate.netufba.brtandfonline.commdpi.com.

Flow Rate and Temperature: Flow rates commonly range from 0.25 to 1.0 mL/min, with column temperatures maintained around 30°C to optimize separation mdpi.comresearchgate.netufba.br.

Detection: Detection wavelengths for UV-Vis are typically set around 210 nm, 230 nm, or 250 nm for bromophenols, with specific wavelengths like 286 nm and 297 nm also utilized for different brominated phenols ufba.brtandfonline.com. Mass spectrometry, especially ESI-MS/MS, provides high sensitivity and selectivity nih.gov.

Techniques for Mitigating Matrix Interference

Complex environmental and biological matrices can significantly interfere with analytical measurements, leading to signal suppression or enhancement (matrix effects). Several techniques are employed to mitigate these interferences:

Sample Preparation and Clean-up:

Solid-Phase Extraction (SPE): SPE using cartridges like Florisil with solvents such as dichloromethane (B109758) is effective for sample clean-up psu.eduresearchgate.netresearchgate.net. Other SPE methods involve Oasis cartridges tandfonline.com.

Liquid-Liquid Extraction (LLE): Techniques like extraction with pentane/diethyl ether mixtures are also utilized ufba.br.

Other Methods: Solid-phase microextraction (SPME) frontiersin.org, Soxhlet extraction frontiersin.org, and QuEChERS frontiersin.org are also employed. Acidification (to pH 2.0) and increasing ionic strength can improve the transfer of phenols into organic extracts tandfonline.comoup.com.

Minimizing Matrix Effects:

Internal Standards (IS): The use of stable isotopically labeled internal standards, such as ¹³C-labeled analogues of brominated phenols, is highly recommended for compensating for matrix effects and variations in sample preparation and instrument response chromatographyonline.com.

Calibration Strategies: Matrix-matched calibration standards, where standards are prepared in a matrix similar to the sample, or standard addition methods can effectively compensate for matrix-induced variations chromatographyonline.comnih.govresearchgate.net.

Analyte Protectants: Chemical additives can be used in GC extracts to stabilize analytes and mitigate matrix effects by providing a standardized enhancement effect chromatographyonline.com.

Chromatographic Optimization: Careful selection of chromatographic conditions helps to separate analytes from interfering matrix components nih.gov.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and functional groups of 3,4,5-Tribromophenol (B2522849), serving as a unique molecular fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy detects molecular vibrations that occur when a molecule absorbs IR radiation at specific frequencies corresponding to its functional groups and bond strengths ksu.edu.sa. For phenols, the O-H stretching vibration is a key indicator, typically appearing as a sharp band around 3700-3584 cm⁻¹ for non-hydrogen-bonded hydroxyl groups, and shifting to lower, broader frequencies (3550-3200 cm⁻¹) in the presence of hydrogen bonding ksu.edu.sa. Studies on related compounds like 2,4,6-tribromophenol (B41969) show characteristic IR absorption bands related to C-Br stretching and aromatic ring vibrations researchgate.netcolab.wschemicalbook.com. The out-of-plane C-H bending vibrations in trisubstituted phenols like 2,4,6-tribromophenol are often observed around 850 cm⁻¹ okstate.edu.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrational modes that cause changes in polarizability. Raman spectra of solid 2,4,6-trichlorophenol (B30397) and 2,4,6-tribromophenol have been recorded, with assignments proposed based on substituted benzene (B151609) molecules researchgate.netcolab.ws. These spectra provide further confirmation of molecular structure and functional group presence.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is a definitive technique for determining the three-dimensional atomic structure of crystalline compounds uhu-ciqso.esuol.de. It requires obtaining high-quality single crystals of the analyte.

Methodology: The technique involves exposing a single crystal to X-rays, which are diffracted by the electron clouds of the atoms within the crystal lattice. The resulting diffraction pattern, consisting of spots, is analyzed to determine the precise positions of atoms in the unit cell uhu-ciqso.esuol.de.

Information Obtained: SC-XRD provides detailed information, including unit cell dimensions, space group symmetry, precise bond lengths, bond angles, and molecular conformation. This data is crucial for understanding the solid-state structure, molecular packing, and intermolecular interactions uhu-ciqso.esuol.de. While specific SC-XRD data for this compound was not explicitly found in the initial broad searches, the technique is standard for confirming the solid-state structure of such organic compounds scispace.comresearchgate.net.

Rigorous Analytical Method Validation and Quality Assurance Protocols

Ensuring the reliability and accuracy of analytical data for this compound necessitates rigorous method validation and adherence to quality assurance/quality control (QA/QC) protocols.

Method Validation Parameters:

Linearity: Calibration curves are typically generated using standards, with linearity assessed by coefficients of determination (R²) often exceeding 0.999 mdpi.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentrations that can be reliably detected and quantified. For GC-MS, LODs can be in the ng/g range psu.eduresearchgate.net, while for HPLC, they can range from ng/mL to µg/mL mdpi.comufba.brtandfonline.com.

Accuracy and Recovery: Method accuracy is assessed through recovery studies, where spiked samples are analyzed. Mean recoveries for related brominated phenols often range from 80% to over 100% psu.eduresearchgate.netnih.govresearchgate.net. Intra- and inter-day accuracy values are typically within ±10% nih.gov.

Precision: Precision is evaluated by repeatability and reproducibility, often expressed as relative standard deviation (RSD), which should ideally be below 10% researchgate.netnih.govresearchgate.net.

Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix, achieved through chromatographic separation and specific detection (e.g., MS) nih.govnih.govmdpi.com.

Quality Assurance/Quality Control (QA/QC):

Internal Standards: Use of internal standards (e.g., isotopically labeled compounds) is critical for monitoring instrument performance and compensating for variations chromatographyonline.comepa.gov.

Control Samples: Regular analysis of blanks, spiked samples, and replicates ensures method consistency and identifies potential contamination or systematic errors scirp.org.

Reference Materials: Employing certified reference materials (CRMs) is essential for calibrating instruments and validating method performance accustandard.com.

System Suitability Tests: Performing system suitability tests before sample analysis ensures the analytical system is performing optimally.

Computational Chemistry and Theoretical Studies of 3,4,5 Tribromophenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental for understanding the intrinsic characteristics of molecules. These methods, primarily based on solving the Schrödinger equation (or approximations thereof), allow for the determination of electron distribution, molecular orbitals, and various energetic and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) has emerged as a powerful and widely adopted method for calculating the electronic structure and properties of molecules. It is particularly effective for determining optimized molecular geometries and assessing thermodynamic stability. Studies on bromophenols, including those with increasing degrees of bromination, have employed DFT to investigate how the number and position of bromine atoms influence the molecular framework researchgate.netresearchgate.net.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR and UV/Vis Spectra)

A key application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often implemented within DFT frameworks, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These calculations provide insights into the electronic environment of atomic nuclei, aiding in structural elucidation and confirmation. Studies on various organic molecules, including halogenated phenols, have shown good agreement between theoretically predicted and experimentally observed NMR spectra researchgate.netrasayanjournal.co.innih.govscielo.org.za.

IR and UV/Vis Spectra: Infrared (IR) spectroscopy provides information about molecular vibrations, while UV-Visible (UV/Vis) spectroscopy probes electronic transitions. DFT calculations, particularly using methods like Time-Dependent DFT (TD-DFT) for electronic spectra, are employed to predict vibrational frequencies and electronic absorption wavelengths nih.govresearchgate.netrasayanjournal.co.innih.govscielo.org.zaresearchgate.net. The calculated harmonic frequencies are often scaled by a specific factor to achieve better agreement with experimental IR spectra, accounting for anharmonicity and other approximations nih.govresearchgate.net. Similarly, TD-DFT calculations predict UV-Vis absorption maxima, which are crucial for understanding a molecule's interaction with light. The influence of substituents, such as bromine atoms, on these spectral properties can be theoretically investigated, revealing shifts in absorption bands and vibrational modes researchgate.netnih.gov.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, including conformational changes, molecular flexibility, and interactions with other molecules or environments. These simulations track the trajectories of atoms and molecules over time based on classical mechanics principles and force fields.

While specific MD studies focusing solely on the conformational landscape of isolated 3,4,5-Tribromophenol (B2522849) might be less common in the general literature, MD simulations are widely applied to understand the behavior of halogenated compounds in various contexts. For instance, MD has been used to investigate the interactions of brominated flame retardants and other halogenated compounds with biological targets like proteins researchgate.netacs.orgacs.orgdost.gov.ph. These simulations provide detailed insights into binding poses, conformational stability of complexes, and the role of specific interactions (e.g., hydrogen bonds, hydrophobic interactions) in molecular recognition acs.orgacs.orgexplorationpub.com. The techniques involve defining force fields, setting up simulation parameters (temperature, pressure, time step), and analyzing trajectories to extract metrics such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and hydrogen bond occupancies acs.orgexplorationpub.com.

Theoretical Investigation of Intermolecular and Intramolecular Interactions

Understanding the nature and strength of interactions, both within a molecule (intramolecular) and between molecules (intermolecular), is critical for predicting chemical and physical properties.

Examination of Halogen Bonding and Pi-Stacking Interactions

Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, is increasingly recognized as important in crystal engineering and molecular recognition mdpi.commdpi.comresearchgate.netnih.govnih.gov. Similarly, π-π stacking interactions, involving the overlap of aromatic π-electron systems, are crucial for the assembly of molecules in condensed phases mdpi.commdpi.commdpi.comresearchgate.netnih.gov. Theoretical studies, including DFT and ab initio methods, are used to quantify the energies and characteristics of these interactions mdpi.commdpi.comresearchgate.netnih.govnih.gov. For example, studies on halogenated aromatic systems have investigated the interplay and cooperativity between halogen bonding and π-π stacking, revealing their significant contributions to binding energies and supramolecular structures mdpi.comresearchgate.net. These interactions are often analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) nih.gov.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions, including their mechanisms and rates. For compounds like this compound, these methods are crucial for predicting how it behaves under various conditions and how it transforms.

Mapping Potential Energy Surfaces for Transformation Pathways

A potential energy surface (PES) is a fundamental concept in quantum chemistry that describes the potential energy of a molecular system as a function of its nuclear coordinates numberanalytics.com. It serves as a multi-dimensional landscape that reveals the energy of a molecule or a reacting system. For chemical transformations involving this compound, mapping its PES is essential for:

Identifying Stable Geometries: Locating minima on the PES corresponds to stable molecular structures, including reactants and products visualizeorgchem.com.

Characterizing Transition States: Peaks or saddle points on the PES represent transition states (TS), which are the highest energy points along a reaction pathway. These are crucial for understanding the activation barrier of a reaction numberanalytics.comvisualizeorgchem.com.

Elucidating Reaction Pathways: By connecting reactants to products through a series of transition states and intermediates, the PES provides a visual and quantitative representation of the entire reaction mechanism numberanalytics.comaps.org.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to generate these surfaces. For this compound, computational studies would aim to map the energy landscape associated with its degradation, debromination, or other relevant chemical reactions, thereby elucidating the step-by-step process of these transformations researchgate.netpops.int. The accuracy of these PES calculations is critical for reliable predictions of reaction kinetics and mechanisms nih.gov.

Calculation of Rate Constants and Activation Energies

Understanding the kinetics of chemical reactions is paramount for predicting reaction speeds and optimizing reaction conditions. For this compound, studies have investigated its thermal degradation, often in the context of its presence in waste streams or its role as a degradation product of larger flame retardants.

Research into the thermal degradation of tribromophenol (TBP) has utilized various kinetic analysis methods. Model-free isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS), Starink (STK), and Flynn-Wall-Ozawa (FWO) methods, are frequently employed alongside model-fitting methods like Coats-Redfern to determine thermo-kinetic parameters from thermogravimetric analysis (TGA) data researchgate.netresearchgate.net. These methods allow for the calculation of activation energies (Ea) and pre-exponential factors (A) at different stages of the degradation process.

For instance, studies on the co-pyrolysis and co-combustion of tribromophenol with hematite (B75146) (Fe₂O₃) have shown that the addition of hematite systematically reduces the governing activation energy (Ea) compared to neat TBP researchgate.net. These findings are crucial for designing efficient thermal recycling processes for bromine-contaminated materials researchgate.net.

Table 1: Representative Kinetic Parameters for Tribromophenol (TBP) Degradation

| Method/Condition | Parameter | Value (kJ/mol) | Reference |

| Model-Free (e.g., KAS) | Activation Energy (Ea) | Varies (e.g., ~211-231) | researchgate.net |

| Hematite-assisted Pyrolysis | Activation Energy (Ea) | Lower than neat TBP | researchgate.net |

| Hematite-assisted Combustion | Activation Energy (Ea) | Lower than neat TBP | researchgate.net |

Note: Specific values for this compound are not explicitly detailed in all cited snippets; values represent general findings for tribromophenol (TBP) or related kinetic analysis methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models establish correlations between the chemical structure of compounds and their biological or chemical activity nih.govlongdom.org. While often applied to predict toxicity or biological efficacy, QSAR principles can also be extended to predict chemical reactivity. For this compound, QSAR can be utilized to:

Predict Reactivity Descriptors: By correlating structural features (e.g., electronic properties, steric factors, presence of bromine atoms) with known reactivity parameters, QSAR models can predict the reactivity of this compound in specific reactions researchgate.netresearchgate.net.

Develop Predictive Models: Various computational techniques, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), are used to build QSAR models. These models can then predict the reactivity of novel or unstudied brominated phenols researchgate.netresearchgate.netkg.ac.rs.

Studies on halogenated phenols have demonstrated the utility of QSAR in correlating structural parameters with properties like toxicity researchgate.netresearchgate.net. For instance, models have been developed using descriptors derived from DFT calculations to predict the toxicity of halogenated phenols researchgate.net. The accuracy of these models is often evaluated using statistical metrics such as the coefficient of determination (R²) and cross-validation parameters (Q²), which indicate the model's predictive power nih.govresearchgate.net.

Table 2: Representative QSAR Model Performance Metrics for Phenol (B47542) Derivatives

| Model Type / Study Focus | Key Metric | Value Range | Reference |

| MLR (Toxicity of Halogenated Phenols) | R² | ~0.804 | researchgate.net |

| ANN (Toxicity of Halogenated Phenols) | R² | Higher than MLR | researchgate.net |

| mRMR-dCor + SVR (Toxicity of Phenols) | Q² (cross-validation) | 0.941 - 0.981 | researchgate.net |

Note: These values are illustrative of QSAR performance in studies involving phenol derivatives and are not specific to this compound's reactivity prediction.

Environmental Occurrence, Fate, and Degradation Pathways of 3,4,5 Tribromophenol

Identification of Transformation Products and Secondary Metabolites

Dimerization Products and Precursors to Polyhalogenated Aromatic Hydrocarbons

Brominated phenols, including tribromophenols, are recognized for their potential to act as precursors in the formation of more complex and often more persistent polyhalogenated aromatic hydrocarbons (PHAHs), such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) researchgate.netscispace.comoieau.frservice.gov.uk. These transformations are particularly relevant under thermal stress conditions, including combustion and incineration processes, where brominated flame retardants and their degradation products can lead to the formation of these hazardous compounds researchgate.netscispace.comoieau.frservice.gov.uk.

Beyond thermal degradation, enzymatic processes can also facilitate the dimerization of brominated phenols. For instance, studies involving bromoperoxidase (BPO) have demonstrated the catalyzed dimerization of simpler bromophenols, such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969), leading to the formation of hydroxylated polybrominated diphenyl ethers (HO-PBDEs) acs.org. These HO-PBDEs, along with PBDD/Fs, have been identified as products of biotic dimeric reactions of 2,4,6-tribromophenol in biological systems like rice plants nih.gov. While direct studies on 3,4,5-Tribromophenol (B2522849) are less extensive, its structural similarity to other tribromophenols suggests it can participate in similar dimerization and cyclization reactions, potentially yielding HO-PBDEs and PBDD/Fs acs.orgnih.gov.

Thermal decomposition of materials containing brominated flame retardants can also yield various products, including hydrogen bromide (HBr), brominated benzenes, and other brominated aromatics scispace.comresearchgate.net. For example, the thermal degradation of certain brominated compounds can produce tribromophenols, which then can further react to form dibenzodioxins and other polyhalogenated compounds scispace.comresearchgate.net.

Table 1: Potential Dimerization and Degradation Products of Tribromophenols

| Product Class | Specific Compound(s) (if identified) | Precursor/Pathway | Reference(s) |

| Hydroxylated Polybrominated Diphenyl Ethers (HO-PBDEs) | 2′-HO-BDE-121, 4′-HO-BDE-121 | BPO-catalyzed dimerization of 2,4-DBP or 2,4,6-TBP | acs.org |

| Hydroxylated Polybrominated Diphenyl Ethers (HO-PBDEs) | Seven identified | Biotic dimeric reactions of 2,4,6-TBP in rice plants | nih.gov |

| Polybrominated Dibenzo-p-dioxins/dibenzofurans (PBDD/Fs) | Various congeners | Dimerization/cyclization of bromophenols | researchgate.netscispace.comservice.gov.ukacs.orgnih.gov |

| Brominated Benzenes | Various | Thermal degradation | scispace.comresearchgate.net |

| Brominated Diphenyl Ethers | Various | Thermal degradation | researchgate.net |

| Vinyl Tribromophenyl Ether | Vinyl Tribromophenyl Ether | Thermal degradation of BTBPE | researchgate.net |

Isotopic Tracing for Environmental Fate Investigations

Compound-specific isotope analysis (CSIA) has emerged as a powerful tool for elucidating the environmental fate, sources, and transformation pathways of organic contaminants, including brominated organic compounds (BOCs) gdut.edu.cnpublish.csiro.aupublish.csiro.au. By analyzing the ratios of stable isotopes, such as carbon (¹³C/¹²C) and bromine (⁸¹Br/⁷⁹Br), researchers can gain insights into the processes affecting these compounds in the environment gdut.edu.cnpublish.csiro.aupublish.csiro.aunih.govresearchgate.netmdpi.comacs.org.

Bromine Isotope Analysis (δ⁸¹Br): The stable isotopes of bromine, ⁸¹Br and ⁷⁹Br, exhibit natural variations in their abundance due to mass-dependent isotope fractionation. This fractionation occurs when chemical or biological processes preferentially consume one isotope over the other, leading to differences in the isotopic composition (δ values) of the parent compound and its transformation products publish.csiro.aupublish.csiro.auresearchgate.net. Techniques like Gas Chromatography-Multi-Collector Inductively Coupled Plasma Mass Spectrometry (GC-mcICP-MS) are employed for high-precision bromine isotope ratio measurements gdut.edu.cnpublish.csiro.aupublish.csiro.auresearchgate.net.

Studies have demonstrated that the bromine isotopic composition can effectively distinguish between industrially produced and naturally occurring BOCs publish.csiro.aupublish.csiro.au. For instance, a statistically significant difference in δ⁸¹Br values was observed between natural and industrially synthesized 2,4-dibromophenol publish.csiro.aupublish.csiro.au. Furthermore, kinetic isotope effects (KIEs) for bromine have been measured during the microbial debromination of various brominated phenols, providing information about the rate-limiting steps and mechanisms of degradation researchgate.net. For example, enrichment factors (ε) for the debromination of 2,4,6-tribromophenol were reported to be -0.20 ± 0.06 ‰ researchgate.net.

Carbon Isotope Analysis (δ¹³C): Carbon isotope analysis (δ¹³C) is also utilized to track the environmental fate of BOCs, often in conjunction with bromine isotope analysis gdut.edu.cnnih.govmdpi.comacs.org. Carbon isotope fractionation can occur during biodegradation, photolysis, or other transformation processes, providing complementary information to bromine isotope data nih.govmdpi.comacs.org. For example, studies on the photolysis of bromophenols have shown normal carbon isotope effects, in contrast to anomalous inverse bromine isotope fractionation nih.gov.

Table 2: Examples of Isotope Fractionation in Brominated Phenol (B47542) Studies

| Isotope | Analyte/Process | Isotope Effect Type | Value (‰) | Reference(s) |

| Bromine | Microbial debromination of 4-bromophenol | Enrichment factor (ε) | -0.76 ± 0.08 | researchgate.net |

| Bromine | Microbial debromination of 2,4-dibromophenol | Enrichment factor (ε) | -0.46 ± 0.19 | researchgate.net |

| Bromine | Microbial debromination of 2,4,6-tribromophenol | Enrichment factor (ε) | -0.20 ± 0.06 | researchgate.net |

| Bromine | Natural vs. Industrial 2,4-dibromophenol | δ⁸¹Br difference | ~1.4 | publish.csiro.aupublish.csiro.au |

| Carbon | Photolysis of bromophenols | Isotope effect (ε) | -12.6 to -23.4 (normal) | nih.gov |

| Bromine | Photolysis of bromophenols | Isotope effect (ε) | +5.1 (inverse, anomalous) | nih.gov |

The application of CSIA, particularly for bromine isotopes, offers a promising avenue for distinguishing the origins of this compound and understanding its complex transformation pathways in various environmental compartments.

Broader Academic Applications and Derivative Functionality of 3,4,5 Tribromophenol

Use as a Chemical Precursor in Organic Synthesis

The presence of three bromine atoms and a reactive hydroxyl group on the phenolic ring makes 3,4,5-Tribromophenol (B2522849) a versatile molecule for further chemical transformations. Its structure lends itself to incorporation into more complex molecular architectures.

Building Block for Complex Polybrominated Aromatic Compounds

Polybrominated aromatic compounds, including those found in natural products and synthesized for various applications, often feature intricate structures derived from simpler brominated phenolic precursors. While direct synthetic routes starting specifically from this compound to complex polybrominated aromatics are not extensively detailed in the provided literature, its structural motif is present in naturally occurring complex molecules. For instance, complex polybrominated diphenyl ethers and related compounds isolated from marine organisms have been found to incorporate structural elements with 3,4,5-tribromo-substituted phenyl rings naturalis.nl. These findings suggest that this compound could serve as a potential starting material or intermediate in the synthesis of such complex molecules, either through direct coupling reactions or as a functionalized building block in multi-step syntheses. Research into the biosynthesis of polybrominated aromatic compounds by marine bacteria also highlights the role of simpler phenolic molecules in forming these complex structures, indicating pathways where a compound like 3,4,5-TBP could participate naturalis.nlmdpi.com.

Synthesis of Biologically Relevant Phenolic Derivatives

Brominated phenols, as a class, are known to exhibit a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties nih.govmdpi.com. While specific studies detailing the synthesis of biologically relevant derivatives directly from this compound are limited in the reviewed literature, the established bioactivity of other brominated phenols suggests potential for similar exploration. The availability of this compound as an analytical standard isotope.com implies its use in research settings, which may include investigations into its own biological effects or its transformation into potentially bioactive derivatives. However, detailed research on the targeted synthesis and biological evaluation of compounds derived specifically from 3,4,5-TBP is not prominently featured in the provided search results.

Exploration of Novel Functional Materials Derived from this compound

The polybrominated nature of this compound suggests potential applications in the development of functional materials, particularly in areas where flame retardancy is a key property. For instance, its isomer, 2,4,6-tribromophenol (B41969), is widely used as an intermediate in the synthesis of flame retardants and is incorporated into polymers through processes like "capping" to impart fire resistance wikipedia.orgoecd.orgbris.ac.uk. Given the structural similarity and the presence of multiple bromine atoms, this compound could theoretically be explored for similar applications in material science. However, the provided literature does not detail specific novel functional materials that have been synthesized or derived directly from this compound.

Compound Name List

this compound

Identified Research Gaps and Future Directions for 3,4,5 Tribromophenol Research

Development of Highly Regioselective and Sustainable Synthetic Routes

The synthesis of specific brominated phenol (B47542) isomers, including 3,4,5-Tribromophenol (B2522849), often presents challenges related to regioselectivity and the sustainability of the methodologies employed. While existing literature details general bromination strategies for phenols, there is a discernible gap in highly optimized, regioselective, and environmentally benign synthetic routes specifically tailored for this compound. Current methods may focus more on the products formed and materials required rather than delving deeply into reaction mechanisms or optimizing conditions for yield and purity of this particular isomer chemrxiv.org. Furthermore, traditional reagents like bromine water can present handling and environmental challenges chemrxiv.org.

Future research should prioritize the development of synthetic pathways that offer superior regioselectivity, ensuring the predominant formation of the 3,4,5-isomer with minimal byproducts. This includes exploring greener chemical approaches, such as enzymatic catalysis or the use of more selective and recyclable reagents and solvents chemistryviews.orgresearchgate.netresearchgate.net. Investigating reaction mechanisms in detail will be crucial for optimizing reaction conditions, improving atom economy, and enabling scalable production for further research and potential applications.

Comprehensive Elucidation of Environmental Transformation Pathways

Understanding how this compound behaves and transforms within the environment is critical for assessing its potential ecological impact. While general degradation pathways for brominated phenols and related compounds, such as hydroxylation, debromination, and conjugation, are documented mdpi.comresearchgate.netnih.gov, specific, comprehensive data on the environmental transformation pathways of this compound is limited. This includes identifying its primary degradation products (transformation products or TPs), understanding whether these TPs are more or less persistent and toxic than the parent compound, and elucidating the influence of various environmental factors (e.g., pH, microbial activity, light) on these transformations mdpi.com.

Future research should focus on detailed studies of both biotic and abiotic degradation pathways of this compound in various environmental matrices (water, soil, sediment). This involves identifying and characterizing its specific transformation products and investigating their persistence, bioaccumulation potential, and toxicity. Studies employing real environmental samples, rather than solely laboratory models, are essential to provide a more accurate picture of its environmental fate.

Enhancement of Analytical Methodologies for Ultra-Trace Detection and Isomer Specificity

Accurate and sensitive detection of this compound in complex environmental and biological matrices is paramount for monitoring its presence and understanding its distribution. Current analytical techniques, while advancing, face challenges in achieving the ultra-trace detection limits required by many environmental regulations researchgate.net. Furthermore, distinguishing between various tribromophenol isomers, including this compound, can be analytically demanding due to their similar physicochemical properties and the potential for thermal isomerization during analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS) nih.govshimadzu.comnih.gov.

There is a significant need to develop and optimize analytical methodologies capable of ultra-trace quantification of this compound. This includes exploring advanced techniques such as GC coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) for enhanced sensitivity researchgate.net, or Liquid Chromatography coupled with high-resolution mass spectrometry (LC-HRMS) mdpi.comacs.org. Furthermore, research into methods that can reliably differentiate between isomers, potentially employing techniques like Molecular Rotational Resonance (MRR) spectroscopy unibo.it or optimized chromatographic conditions, is crucial for accurate identification and quantification.

Advanced Predictive Modeling Using Integrated Computational Approaches

Predictive modeling offers a powerful tool for understanding the behavior, properties, and potential impacts of chemical compounds like this compound, especially when experimental data is scarce. While Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are established for predicting chemical properties and toxicity army.milmdpi.comnih.gov, their specific application and validation for this compound's environmental fate and transformation pathways may be limited. The integration of diverse computational approaches, including quantum chemical calculations (e.g., DFT) and machine learning, is increasingly recognized for its ability to enhance predictive accuracy and robustness rscf.ruarxiv.orgmit.eduacs.org.

Future research should focus on developing sophisticated predictive models for this compound. This includes building QSAR/QSPR models that incorporate its specific structural features to predict its environmental persistence, mobility, degradation rates, and potential toxicity. The integration of machine learning, including hybrid approaches combining Graph Neural Networks (GNNs) with Large Language Models (LLMs), could offer novel insights into its behavior and properties arxiv.org. Furthermore, computational simulations of its transformation pathways under various environmental conditions are needed.

Investigation into Novel Catalytic Applications and Material Science Contributions

Beyond its known roles, such as potential precursors or components in flame retardant materials sci-hub.se, the exploration of novel catalytic applications and material science contributions for this compound remains largely uncharted. While bromine-containing compounds can serve as catalysts or building blocks in organic synthesis sci-hub.se, specific research into the catalytic potential of this compound or its derivatives is limited. Similarly, its incorporation into advanced materials with unique functional properties warrants further investigation.

Future research should actively explore the potential of this compound and its derivatives in novel catalytic processes. Investigating its use as a ligand, catalyst support, or reactive intermediate in chemical transformations could reveal new synthetic methodologies. Additionally, its potential as a monomer or additive in the development of novel polymers, composites, or functional materials with tailored properties should be a focus of material science research.

Interdisciplinary Research Integrating Synthesis, Analytical, and Computational Studies

Effective research into complex environmental chemicals like this compound necessitates an integrated, interdisciplinary approach. Often, research efforts remain confined within specific disciplinary silos, with synthesis chemists, analytical scientists, and computational modelers working independently. This fragmented approach can lead to incomplete understanding and hinder the development of comprehensive solutions mdpi.comresearchgate.net. The complexity of environmental issues demands a synthesis of knowledge from various fields to address challenges holistically army.milmdpi.comresearchgate.netcoppin.eduucpress.edu.

A critical future direction is the fostering of interdisciplinary research collaborations. This involves integrating expertise from organic synthesis, advanced analytical chemistry, computational modeling, environmental science, and toxicology. Such collaborations would enable a synergistic approach, where insights from synthesis inform analytical method development, computational predictions guide experimental design, and analytical data validates computational models. This integrated strategy is essential for a complete understanding of this compound's lifecycle, environmental impact, and potential applications.

Q & A

Q. What analytical methods are recommended for detecting 3,4,5-tribromophenol in environmental samples?

Gas chromatography (GC) coupled with flame ionization detection (FID) or electron capture detection (ECD) is widely used for bromophenol analysis. For enhanced specificity, derivatization (e.g., pentafluorobenzylation) followed by GC/ECD is recommended . Liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) is optimal for identifying polar metabolites and phase II conjugates (e.g., sulfates, glycosides) without reference standards . Method validation should include surrogate recovery tests (e.g., 2,4,6-tribromophenol as an internal standard) to ensure accuracy, with acceptance criteria typically set at 70–130% recovery .

Q. How can researchers synthesize high-purity this compound for laboratory use?

While synthesis protocols for this compound are not detailed in the evidence, bromophenols are commonly synthesized via electrophilic substitution using phenol and bromine in acidic media. Key considerations include:

- Purity control : Recrystallization in non-polar solvents (e.g., hexane) to remove di- or tetrabrominated byproducts.

- Isotopic labeling : Deuterated analogs (e.g., 2,4,6-tribromophenol-3,5-d2) can be synthesized for tracer studies in metabolic pathways .

- Certified standards : Commercial reference materials (e.g., TraceCERT®) should meet ISO/IEC 17025 accreditation for analytical reliability .

Q. What are the primary environmental sources of this compound?

Bromophenols are degradation products of brominated flame retardants (BFRs), tetrabromobisphenol A (TBBPA), and polybrominated diphenyl ethers (PBDEs). Environmental reservoirs include:

- Aquatic systems : Bioaccumulation in fish and seafood, with 2,4,6-tribromophenol being the most detected congener in European studies .

- Soil and sediment : Microbial debromination of higher brominated compounds contributes to secondary formation .

- Anthropogenic release : Industrial wastewater from electronics recycling and polymer manufacturing .

Advanced Research Questions

Q. What metabolic pathways have been identified for bromophenols in plant models, and how do they inform persistence studies?

In rice plants, 2,4,6-tribromophenol undergoes extensive biotransformation:

- Phase I : Debromination (e.g., to 2,4-dibromophenol), hydroxylation, and methylation .

- Phase II : Sulfation, glycosylation, and glutathione conjugation, reducing toxicity but increasing mobility .

- Dimeric products : Formation of hydroxylated PBDEs and polybrominated dibenzofurans (PBDFs) via oxidative coupling, posing ecological risks due to their persistence . Implication for this compound: Steric hindrance from the 3,4,5-bromination pattern may slow debromination rates compared to 2,4,6-tribromophenol, requiring targeted isomer-specific studies.

Q. How should researchers address discrepancies in recovery rates during bromophenol quantification?

Surrogate recovery outliers (e.g., 123% for 2,4,6-tribromophenol in SVOC analysis ) can arise from matrix interference or instrument drift. Mitigation strategies include:

- Internal standards : Use isotopically labeled analogs (e.g., ¹³C-labeled compounds) to correct for losses during extraction.

- Matrix-matched calibration : Prepare standards in sample-matched matrices (e.g., sediment or tissue homogenates) to account for suppression/enhancement effects.

- Quality controls : Include method blanks to identify contamination (e.g., phthalates in solvents ).

Q. What challenges arise in identifying phase II metabolites of this compound without reference standards?

Untargeted metabolomics workflows are essential:

- High-resolution MS : Use fragmentation patterns (e.g., neutral loss of 80 Da for sulfates) to tentatively identify metabolites .

- Isotopic labeling : Track deuterated parent compounds to distinguish metabolites from background noise .

- Machine learning : Apply LASSO or SVM-RFE algorithms to prioritize biomarkers (e.g., as done for 2,4,6-tribromophenol in sepsis studies ).

Data Contradictions and Research Gaps

- Toxicity data : Limited studies on this compound exist, with most toxicity profiles extrapolated from 2,4,6-tribromophenol (e.g., endocrine disruption in zebrafish ).

- Environmental monitoring : EFSA reports a lack of occurrence data for this compound in food chains, highlighting the need for targeted monitoring .

- Analytical interference : Co-elution of bromophenol isomers in GC/MS necessitates advanced separation techniques (e.g., chiral columns) for isomer-specific quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.